3-(3-Fluoropyridin-4-yl)oxetan-3-aminedihydrochloride
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Overview
Description
3-(3-fluoropyridin-4-yl)oxetan-3-amine dihydrochloride is a chemical compound with the molecular formula C8H12Cl2N2O It is a derivative of oxetane and pyridine, featuring a fluorine atom on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-fluoropyridin-4-yl)oxetan-3-amine dihydrochloride typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through a cyclization reaction involving appropriate starting materials such as epoxides and amines.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki-Miyaura coupling.
Fluorination: The fluorine atom is introduced via electrophilic fluorination using reagents like Selectfluor.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the amine to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-fluoropyridin-4-yl)oxetan-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-(3-fluoropyridin-4-yl)oxetan-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-fluoropyridin-4-yl)oxetan-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity, depending on its structural features. The fluorine atom on the pyridine ring enhances its binding affinity to target proteins, while the oxetane ring provides stability and rigidity to the molecule.
Comparison with Similar Compounds
Similar Compounds
- 3-(pyridin-3-yl)oxetan-3-amine dihydrochloride
- 3-fluoropyridine
- 3-oxetanamine
Uniqueness
3-(3-fluoropyridin-4-yl)oxetan-3-amine dihydrochloride is unique due to the presence of both the fluorine atom and the oxetane ring. This combination imparts distinct chemical properties, such as increased stability and enhanced reactivity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H11Cl2FN2O |
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Molecular Weight |
241.09 g/mol |
IUPAC Name |
3-(3-fluoropyridin-4-yl)oxetan-3-amine;dihydrochloride |
InChI |
InChI=1S/C8H9FN2O.2ClH/c9-7-3-11-2-1-6(7)8(10)4-12-5-8;;/h1-3H,4-5,10H2;2*1H |
InChI Key |
MRZZJHFQOMDWHA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(C2=C(C=NC=C2)F)N.Cl.Cl |
Origin of Product |
United States |
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